molecular formula C16H29NO6 B15061957 3-Oxazolidinecarboxylic acid, 2,2-dimethyl-4-(2-propen-1-yl)-5-[(1R,2R)-1,2,3-trihydroxypropyl]-, 1,1-dimethylethyl ester, (4R,5R)-

3-Oxazolidinecarboxylic acid, 2,2-dimethyl-4-(2-propen-1-yl)-5-[(1R,2R)-1,2,3-trihydroxypropyl]-, 1,1-dimethylethyl ester, (4R,5R)-

Cat. No.: B15061957
M. Wt: 331.40 g/mol
InChI Key: BKZCLGTXXWADQU-FDYHWXHSSA-N
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Description

3-Oxazolidinecarboxylic acid, 2,2-dimethyl-4-(2-propen-1-yl)-5-[(1R,2R)-1,2,3-trihydroxypropyl]-, 1,1-dimethylethyl ester, (4R,5R)- is a complex organic compound with a unique structure that includes an oxazolidine ring, multiple hydroxyl groups, and an allyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxazolidinecarboxylic acid, 2,2-dimethyl-4-(2-propen-1-yl)-5-[(1R,2R)-1,2,3-trihydroxypropyl]-, 1,1-dimethylethyl ester, (4R,5R)- typically involves the formation of the oxazolidine ring followed by the introduction of the allyl and trihydroxypropyl groups. Common synthetic routes include:

    Cyclization Reactions: Formation of the oxazolidine ring through cyclization of amino alcohols with carbonyl compounds.

    Allylation: Introduction of the allyl group via allylation reactions using allyl halides and suitable bases.

    Hydroxylation: Addition of hydroxyl groups through hydroxylation reactions using oxidizing agents like osmium tetroxide.

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes with optimized reaction conditions to ensure high yield and purity. These methods often include:

    Batch Processing: Sequential addition of reagents in a controlled environment.

    Continuous Flow Synthesis: Use of continuous flow reactors to streamline the synthesis process and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Oxazolidinecarboxylic acid, 2,2-dimethyl-4-(2-propen-1-yl)-5-[(1R,2R)-1,2,3-trihydroxypropyl]-, 1,1-dimethylethyl ester, (4R,5R)- undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride.

    Substitution: Substitution of the allyl group with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO4 (Potassium permanganate)

    Reducing Agents: NaBH4 (Sodium borohydride), LiAlH4 (Lithium aluminium hydride)

    Bases: NaOH (Sodium hydroxide), KOH (Potassium hydroxide)

Major Products

    Oxidation Products: Ketones, aldehydes

    Reduction Products: Alcohols

    Substitution Products: Various substituted oxazolidines

Scientific Research Applications

3-Oxazolidinecarboxylic acid, 2,2-dimethyl-4-(2-propen-1-yl)-5-[(1R,2R)-1,2,3-trihydroxypropyl]-, 1,1-dimethylethyl ester, (4R,5R)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Oxazolidinecarboxylic acid, 2,2-dimethyl-4-(2-propen-1-yl)-5-[(1R,2R)-1,2,3-trihydroxypropyl]-, 1,1-dimethylethyl ester, (4R,5R)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Intercalating into DNA strands, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Oxazolidinecarboxylic acid, 2,2-dimethyl-4-(2,2,2-trifluoro-1-hydroxyethyl)-, 1,1-dimethylethyl ester, (4S)-
  • 3-Oxazolidinecarboxylic acid, 2,2-dimethyl-4-[(1S)-1-[(phenylmethyl)amino]-2-propen-1-yl]-, 1,1-dimethylethyl ester, (4R)-

Uniqueness

3-Oxazolidinecarboxylic acid, 2,2-dimethyl-4-(2-propen-1-yl)-5-[(1R,2R)-1,2,3-trihydroxypropyl]-, 1,1-dimethylethyl ester, (4R,5R)- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both allyl and trihydroxypropyl groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C16H29NO6

Molecular Weight

331.40 g/mol

IUPAC Name

tert-butyl (4R,5R)-2,2-dimethyl-4-prop-2-enyl-5-[(1R,2R)-1,2,3-trihydroxypropyl]-1,3-oxazolidine-3-carboxylate

InChI

InChI=1S/C16H29NO6/c1-7-8-10-13(12(20)11(19)9-18)22-16(5,6)17(10)14(21)23-15(2,3)4/h7,10-13,18-20H,1,8-9H2,2-6H3/t10-,11-,12-,13-/m1/s1

InChI Key

BKZCLGTXXWADQU-FDYHWXHSSA-N

Isomeric SMILES

CC1(N([C@@H]([C@@H](O1)[C@@H]([C@@H](CO)O)O)CC=C)C(=O)OC(C)(C)C)C

Canonical SMILES

CC1(N(C(C(O1)C(C(CO)O)O)CC=C)C(=O)OC(C)(C)C)C

Origin of Product

United States

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